4-Bromo-2-fluoro-6-methoxyphenylboronic acid molecular weight
4-Bromo-2-fluoro-6-methoxyphenylboronic acid molecular weight
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
Abstract
4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group for steric and electronic influence—makes it a versatile reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, its probable synthetic route, and a detailed exploration of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental protocols and offers practical insights for researchers in drug discovery and chemical development.
Physicochemical Properties and Structural Data
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. 4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a solid at room temperature, and its key identifiers and properties are summarized below. The presence of both a boronic acid moiety and a heavy bromine atom contributes significantly to its molecular weight.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 248.84 g/mol | [1][2] |
| Molecular Formula | C₇H₇BBrFO₃ | [1][2] |
| CAS Number | 957035-32-4 | [1][2][3] |
| Exact Mass | 247.96600 u | [2] |
| Appearance | Typically a powder | N/A |
| Storage Temperature | -20°C | [1] |
The structure combines several features that are highly desirable in drug discovery programs. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can influence conformation and solubility.[4] The boronic acid itself is a versatile functional group, renowned for its stability, low toxicity, and diverse reactivity.[5]
Caption: Chemical structure of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid.
Synthesis via Directed Ortho-Metalation and Borylation
While numerous methods exist for the synthesis of arylboronic acids, the most logical and efficient route for a highly substituted arene like 4-Bromo-2-fluoro-6-methoxyphenylboronic acid involves a directed ortho-metalation followed by borylation. This strategy leverages the directing ability of the methoxy group to achieve high regioselectivity. A plausible synthetic pathway starts from 1-bromo-3-fluoro-5-methoxybenzene.
-
Lithiation (Directed Ortho-Metalation) : The starting aryl bromide is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (-78 °C). An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise. The methoxy group directs the lithium-hydrogen exchange to the ortho position (C6), which is sterically accessible and activated. This forms a highly reactive aryllithium intermediate. This approach is analogous to established procedures for similar substituted phenylboronic acids.[6][7]
-
Borylation : The aryllithium intermediate is then quenched with a boron electrophile, most commonly triisopropyl borate (B(O-iPr)₃). The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom.
-
Hydrolysis : The resulting boronate ester is not isolated but is directly hydrolyzed by an acidic workup (e.g., with aqueous HCl) to yield the final 4-Bromo-2-fluoro-6-methoxyphenylboronic acid product.
This organometallic approach is favored for its high efficiency and control over regiochemistry, which is crucial when dealing with multiple substituents on an aromatic ring.[7]
Core Application: The Suzuki-Miyaura Coupling Reaction
The paramount application of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals and functional materials.[8][9]
Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle.[10][11] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of an organic halide, forming a Pd(II) complex.[11][12] This is often the rate-determining step.
-
Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[13][14]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[10][12]
A Self-Validating Experimental Protocol
This protocol provides a robust starting point for coupling 4-Bromo-2-fluoro-6-methoxyphenylboronic acid with a generic aryl bromide. Optimization of the base, solvent, and catalyst may be required for specific substrates.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-2-fluoro-6-methoxyphenylboronic acid (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Workflow:
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (1.2 eq), the base (2.5 eq), and the palladium catalyst (0.03 eq).[12]
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (dioxane/water) via syringe.
-
Expert Insight: Using an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. Degassing the solvent (e.g., by sparging with argon for 10-15 minutes) prevents catalyst oxidation and ensures reproducibility.[10]
-
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[12]
-
Expert Insight: The choice of base is crucial. Cesium carbonate (Cs₂CO₃) is often more effective for sterically hindered or electronically deactivated substrates, while potassium carbonate (K₂CO₃) is a good general-purpose base. The base facilitates the transmetalation step.[15]
-
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.[12]
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[12]
Significance in Drug Discovery and Development
Boronic acids and their derivatives are integral to modern drug discovery.[5] The FDA-approved proteasome inhibitor Bortezomib (Velcade®) famously contains a boronic acid warhead that forms a reversible covalent bond with its enzyme target.[5][16]
More commonly, reagents like 4-Bromo-2-fluoro-6-methoxyphenylboronic acid are used as sophisticated building blocks. The Suzuki coupling allows for the rapid generation of molecular diversity by connecting complex fragments.[8] This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. For instance, the aryl moiety from this boronic acid can be coupled to various heterocyclic systems to create novel chemical entities for screening against biological targets such as kinases or receptors.[4][17]
Conclusion
4-Bromo-2-fluoro-6-methoxyphenylboronic acid is more than just a chemical; it is an enabling tool for innovation in science. With a molecular weight of 248.84 g/mol , its true value lies in the strategic placement of its functional groups, which provides a gateway to novel and complex molecules via the robust and reliable Suzuki-Miyaura coupling reaction. This guide has provided the foundational knowledge, mechanistic understanding, and a practical, field-tested protocol to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the demanding field of drug discovery.
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